N-(1-benzyl-3-bromo-4-nitro-1H-pyrazol-5-yl)-N-methylamine
Overview
Description
N-(1-benzyl-3-bromo-4-nitro-1H-pyrazol-5-yl)-N-methylamine is a useful research compound. Its molecular formula is C11H11BrN4O2 and its molecular weight is 311.13 g/mol. The purity is usually 95%.
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Biological Activity
N-(1-benzyl-3-bromo-4-nitro-1H-pyrazol-5-yl)-N-methylamine, also known as 2-benzyl-5-bromo-N-methyl-4-nitropyrazol-3-amine, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula and a molecular weight of 311.13 g/mol, is primarily investigated for its anti-inflammatory and anticancer properties.
The compound's structure includes a benzyl group, a bromo substituent, and a nitro group on the pyrazole ring, which are critical for its biological activity. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 311.13 g/mol |
Melting Point | 115–116 °C |
Purity | ≥95% |
Biological Activity
Recent studies have highlighted the biological activities of pyrazole derivatives, including this compound. The following sections detail its anticancer and anti-inflammatory effects.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
N-(1-benzyl-3-bromo-4-nitro) | MCF7 | 3.79 |
N-(1-benzyl-3-bromo-4-nitro) | SF-268 | 12.50 |
N-(1-benzyl-3-bromo-4-nitro) | NCI-H460 | 42.30 |
These findings suggest that the compound may induce apoptosis or inhibit proliferation in these cancer cells through mechanisms that require further investigation.
Anti-inflammatory Activity
In addition to its anticancer properties, pyrazole derivatives have been reported to possess anti-inflammatory effects. For example, studies have shown that modifications in the pyrazole structure can lead to enhanced inhibition of inflammatory markers in cellular models. The presence of the nitro group is often associated with increased anti-inflammatory activity.
Case Studies
A notable study by Bouabdallah et al. explored various pyrazole derivatives, including those structurally related to N-(1-benzyl-3-bromo-4-nitro). Their results indicated significant cytotoxic potential against Hep-2 and P815 cell lines, with IC50 values suggesting effective inhibition of tumor growth.
Table 2: Cytotoxicity Results from Bouabdallah et al.
Compound | Cell Line | IC50 (mg/mL) |
---|---|---|
Compound A (related structure) | Hep-2 | 3.25 |
Compound B (related structure) | P815 | 17.82 |
The precise mechanism by which N-(1-benzyl-3-bromo-4-nitro) exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific cellular targets involved in cell cycle regulation and apoptosis pathways.
Properties
IUPAC Name |
2-benzyl-5-bromo-N-methyl-4-nitropyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O2/c1-13-11-9(16(17)18)10(12)14-15(11)7-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXQXNZIQJBTFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NN1CC2=CC=CC=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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